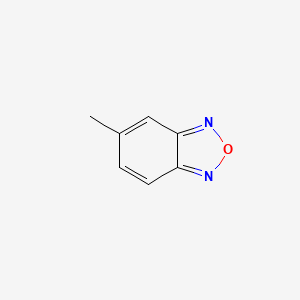

5-Methylbenzofurazan

描述

Structure

3D Structure

属性

IUPAC Name |

5-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZFDFYIDRCBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334135 | |

| Record name | 5-Methylbenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20304-86-3 | |

| Record name | 5-Methylbenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Synthesis of 5 Methylbenzofurazan

Regiospecific Synthesis of 5-Methylbenzofurazan from Precursors

The creation of this compound with precise control over the methyl group's position is a key focus in its synthesis.

Synthetic Routes via Benzofurazan (B1196253) Derivatives

One common approach involves the modification of existing benzofurazan structures. For instance, the direct arylation of benzofurazan at the C4 position can be achieved using a palladium acetate (B1210297) catalyst and potassium acetate as a base. mdpi.com This method provides a pathway to substituted benzofurazans, which can then be further modified. When a benzofurazan derivative with an electron-donating group like a methoxy (B1213986) group at the C5 position undergoes palladium-catalyzed direct arylation, it can lead to a mixture of products, with arylation occurring at both the C4 and C7 positions. mdpi.com

Methodologies Involving Methylating Agents

The introduction of a methyl group onto the benzofurazan scaffold can be accomplished using various methylating agents. For example, anisole (B1667542) can be prepared by the methylation of a phenolate (B1203915) ion using dimethyl sulfate (B86663) in acetonitrile (B52724), a reaction that can be a precursor step in the synthesis of substituted benzofuroxans. researchgate.net In other contexts, N-alkylation has been demonstrated, such as the methylation of 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine with methyl iodide to yield a methylated derivative. researchgate.net

Thermal Decomposition Pathways in this compound Synthesis

Thermal decomposition is a key method for synthesizing benzofuroxan (B160326) derivatives, which are direct precursors to benzofurazans. The thermal decomposition of o-nitrophenyl azides is a primary route to benzofuroxans. clockss.org For example, 6-bromo-4-methylbenzofuroxan was synthesized in high yield through the thermal decomposition of 4-bromo-2-methyl-6-nitrophenylazide. clockss.org The resulting benzofuroxan can then be deoxygenated to form the corresponding benzofurazan. The thermal decomposition temperatures of energetic compounds containing a benzofurazan ring have been studied to assess their stability. mdpi.com It is also noted that the thermal decomposition of the explosive triaminotrinitrobenzene under controlled conditions can lead to the formation of a benzofurazan derivative. cas.cz

Deoxygenation Strategies for Benzofurazan Analogues

The conversion of benzofuroxans (benzofurazan N-oxides) to benzofurazans is a critical deoxygenation step. This is commonly achieved using reagents like triethyl phosphite (B83602) or triphenylphosphine (B44618). researchgate.netresearchgate.net For instance, 6-bromo-4-methylbenzofurazan was prepared by refluxing a solution of 6-bromo-4-methylbenzofuroxan and triphenylphosphine in xylene. clockss.org The deoxygenation of N-oxide-containing heterocycles can also be carried out under reductive conditions, sometimes at room temperature. nih.gov A copper-catalyzed oxygen atom transfer using diazo compounds as the oxygen acceptor has also been developed for the deoxygenation of various N-oxides under mild conditions. rsc.org

Utilisation of Phosphites in the Synthesis of this compound

Trialkyl and triaryl phosphites are widely used for the deoxygenation of benzofuroxans. Triethyl phosphite is a common reagent for this purpose, effectively reducing benzofuroxan to benzofurazan. researchgate.netresearchgate.netrsc.org The reaction is typically carried out by heating the benzofuroxan with the phosphite reagent. For example, 4-Ethylbenzofurazan was synthesized by heating 4-Ethylbenzofuroxan with trimethyl phosphite. google.com While effective, these reactions are often conducted at high temperatures. nih.gov

Development of Novel Reaction Protocols for this compound

Research continues to explore new and improved methods for the synthesis of substituted benzofurazans. One novel approach involves the use of activated molecular sieves to catalyze the S-alkylation of cysteine-containing peptides with benzofurazan halides under mild, base-free conditions at room temperature. rsc.orgresearchgate.net This highlights a move towards more gentle and selective synthetic protocols. Another innovative method describes the synthesis of novel 2H-benzimidazole 1,3-dioxides through the interaction of benzofuroxans with alcohols in the presence of acids. molaid.com These newer methods aim to overcome the limitations of traditional approaches, which can sometimes be harsh and lead to mixtures of products. clockss.org

Data Tables

Table 1: Synthesis of Substituted Benzofurazans and Precursors

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzofurazan | Aryl bromide, Pd(OAc)₂, KOAc | C4-Arylated benzofurazan | 48-83% | mdpi.com |

| 4-Bromo-2-methyl-6-nitroaniline | 1. NaNO₂, 2. NaN₃, 3. Thermal decomposition | 6-Bromo-4-methylbenzofuroxan | Good | clockss.org |

| 6-Bromo-4-methylbenzofuroxan | Triphenylphosphine, xylene, reflux | 6-Bromo-4-methylbenzofurazan | 83% | clockss.org |

| 4-Ethylbenzofuroxan | Trimethyl phosphite, reflux | 4-Ethylbenzofurazan | 75% | google.com |

| 4-Chloro-7-nitrobenzofurazan (B127121) | 1,1-Diphenylhydrazine, NaHCO₃ | 1-(4-Nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine | N/A | researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzofurazan |

| 5-Methoxybenzofurazan |

| 4-Ethylbenzofurazan |

| 4-Ethylbenzofuroxan |

| 6-Bromo-4-methylbenzofurazan |

| 6-Bromo-4-methylbenzofuroxan |

| 4-Bromo-2-methyl-6-nitrophenylazide |

| 1-(4-Nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine |

| Triaminotrinitrobenzene |

| Anisole |

| Dimethyl sulfate |

| Triethyl phosphite |

| Triphenylphosphine |

| Palladium acetate |

| Potassium acetate |

| Methyl iodide |

Catalytic Approaches in this compound Synthesis

While the direct cyclization to form the benzofurazan ring often employs stoichiometric reagents, catalytic methods are crucial in the synthesis of key precursors. For instance, the synthesis of the starting material, 4-methyl-2-nitroaniline, can be achieved through palladium-catalyzed C-H activation and nitration. One reported method involves the Pd-catalyzed nitration of N-(p-toluene) ethyl carbamate (B1207046) using t-butyl nitrite (B80452) as the nitro source, followed by hydrolysis to yield the desired nitroaniline. chemicalbook.com

Furthermore, catalytic methods are employed for the functionalization of the pre-formed benzofurazan scaffold. Palladium catalysts, specifically Pd(Pro)2, have been investigated for facilitating C-S cross-coupling reactions to produce substituted benzofurazan derivatives, such as 5-arylthiol-substituted 2,1,3-benzofurazans. researchgate.net Although this does not represent a synthesis of the core ring structure, it highlights the application of modern catalytic chemistry to this class of compounds.

One-Pot Tandem Cyclization Methods for Benzofuran (B130515) Analogs

One-pot tandem reactions, which allow for the synthesis of complex molecules in a single reaction vessel by combining multiple transformations, are highly desirable for their efficiency. While numerous one-pot methodologies have been developed for the synthesis of benzofuran derivatives using catalysts like palladium, copper, or acids, researchgate.netmdpi.comcapes.gov.br the direct one-pot synthesis of benzofurazans from acyclic precursors is less common.

The standard synthesis of this compound is a sequential, two-step process: the formation of the N-oxide (a cyclization step) followed by a separate deoxygenation reaction. googleapis.com This pathway allows for the isolation and purification of the 5-Methylbenzofuroxan intermediate, ensuring the purity of the final product. Developing a one-pot tandem process would require a reagent system capable of effecting both the oxidative cyclization of an o-nitroaniline and the subsequent deoxygenation without interference, a significant synthetic challenge.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that minimize environmental impact, are increasingly influencing synthetic strategies. jocpr.comskpharmteco.com Key considerations include the use of environmentally benign solvents, reducing waste, and maximizing the incorporation of reactant atoms into the final product (atom economy).

Solvent-Free and Environmentally Benign Synthetic Routes

A significant advancement in the green synthesis of benzofurazan precursors involves replacing volatile organic solvents with water. A simple and practical method for preparing benzofurazan-N-oxides, the direct precursors to benzofurazans, has been developed using water as the reaction medium at room temperature. tandfonline.com This procedure is facilitated by the use of β-cyclodextrin, which acts as a supramolecular catalyst, enabling the reaction to proceed in neutral, aqueous conditions. tandfonline.com This approach not only eliminates the need for harmful organic solvents but also allows for the recovery and reuse of the cyclodextrin (B1172386) catalyst. tandfonline.com

Solvent-free reaction conditions have also been applied to the derivatization of the benzofurazan ring system. For example, the iron-catalyzed bromination of benzofurazan has been successfully performed under solvent-free melt conditions, demonstrating that subsequent functionalization steps can also be designed to be more environmentally friendly. researchgate.net

Atom Economy and Reaction Efficiency in Synthesis Optimization

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal reaction would have a 100% atom economy. chemistry-teaching-resources.com

The traditional synthesis of this compound, particularly the deoxygenation step, exhibits poor atom economy. In the reaction of 5-Methylbenzofuroxan with triethyl phosphite, the oxygen atom is removed from the starting material and transferred to the phosphite reagent, which becomes a stoichiometric byproduct (triethyl phosphate). googleapis.comgoogle.com

Reaction: C₇H₆N₂O₂ + P(OC₂H₅)₃ → C₇H₆N₂O + PO(OC₂H₅)₃

As illustrated in the table below, none of the atoms from the triethyl phosphite reagent are incorporated into the desired this compound product. The entire reagent is converted into a high molecular weight byproduct that must be separated and disposed of, representing significant waste. primescholars.com

Table 2: Atom Economy Calculation for the Deoxygenation of 5-Methylbenzofuroxan

| Parameter | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Reactants | ||

| 5-Methylbenzofuroxan | C₇H₆N₂O₂ | 150.13 |

| Triethyl phosphite | P(OC₂H₅)₃ | 166.16 |

| Total Mass of Reactants | 316.29 | |

| Products | ||

| Desired Product: this compound | C₇H₆N₂O | 134.14 |

| Waste Byproduct: Triethyl phosphate | PO(OC₂H₅)₃ | 182.15 |

| Atom Economy | (Mass of Desired Product / Total Mass of Reactants) x 100 | (134.14 / 316.29) x 100 = 42.4% |

This calculation highlights a significant drawback of the classical synthetic route. Improving the atom economy would necessitate the development of a catalytic deoxygenation method, where a catalyst could facilitate the removal of the oxygen atom without being consumed and converted into a waste product. Such an advancement would represent a major step towards a greener synthesis of this compound.

Chemical Reactivity and Transformation Studies of 5 Methylbenzofurazan

Mechanistic Investigations of 5-Methylbenzofurazan Reactions

The reactivity of this compound is governed by the interplay between its electron-donating methyl group and the electron-withdrawing nature of the fused furazan (B8792606) ring. This dynamic influences how the molecule behaves in the presence of electrophiles, nucleophiles, and radical species.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. msu.edu In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. msu.edu The mechanism generally proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edu For heterocyclic systems, the reactivity and regioselectivity are highly dependent on the nature of the heteroatoms and the ring structure. organicchemistrytutor.com Five-membered rings like furan (B31954) are generally considered electron-rich and activated towards electrophilic attack, with substitution favoring the position adjacent to the heteroatom (the alpha-position) due to greater stabilization of the reaction intermediate. organicchemistrytutor.comquora.commatanginicollege.ac.in However, the benzofurazan (B1196253) system is electron-poor, which tends to deactivate the ring system towards electrophilic attack. The presence of the electron-donating methyl group at the 5-position on the benzene (B151609) portion of the molecule would be expected to activate the benzene ring and direct potential electrophilic attack to the ortho and para positions relative to it (positions 4 and 6).

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking a substrate and replacing a leaving group. veerashaivacollege.org This class of reaction is common for molecules that can support an electron-deficient center or a suitable leaving group. veerashaivacollege.orgsavemyexams.com Given the electron-deficient character of the benzofurazan ring system, it is more predisposed to undergo nucleophilic aromatic substitution, particularly on the heterocyclic part of the molecule, should a suitable leaving group be present.

Radical Pathways and Reaction Intermediates

The formation of radical intermediates from this compound can be observed under specific conditions, such as electron impact (EI) mass spectrometry. In this technique, a molecule is bombarded with high-energy electrons, which can knock out one of the molecule's own electrons to form a radical cation (M+•). shimadzu.comsavemyexams.com This molecular ion is often in a high-energy state and can undergo fragmentation, breaking chemical bonds to form smaller charged fragments and neutral radical species. shimadzu.comlibretexts.org

While direct studies on this compound are limited, analysis of related compounds provides insight. For instance, the electron impact mass spectra of substituted benzofurazan-1-oxides, such as 4-methylbenzofurazan-1-oxide, reveal fragmentation pathways that include the initial loss of a formyl radical (•CHO). researchgate.netresearchgate.net This demonstrates that the benzofurazan skeleton can readily form and eliminate radical species as part of its fragmentation cascade, indicating the potential for radical reaction pathways. The reaction of aromatic molecules with radical species like the methyl radical can also proceed through addition or hydrogen abstraction mechanisms, further highlighting the potential for radical-based transformations. nih.gov

Electrochemistry and Redox Behavior of this compound

The electrochemical behavior of this compound and its derivatives has been investigated in aprotic solvents like acetonitrile (B52724). These studies reveal how the molecule accepts electrons and the properties of the resulting species.

Electroreduction Mechanisms and Anion Radical Formation

The electroreduction of this compound at a platinum electrode in acetonitrile has been shown to proceed via a one-electron transfer to form a stable anion radical. cdnsciencepub.com This process is observed as a single reduction wave in voltammetry experiments. cdnsciencepub.com At low potential scan rates, the reduction is electrochemically reversible, indicating that the formed anion radical is stable on the timescale of the experiment. cdnsciencepub.com

However, at higher scan rates, the results suggest a more complex process, interpreted as an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. cdnsciencepub.com In this mechanism, the initially formed anion radical undergoes a subsequent chemical reaction, producing a new species that can be further reduced at the electrode surface at potentials more cathodic than the initial reduction step. cdnsciencepub.com

Electron Transfer Kinetics and Double Layer Effects

Kinetic studies of the electroreduction of substituted benzofurazans, including the 5-methyl derivative, show that the rate of electron transfer is influenced by the molecular structure and the conditions at the electrode-solution interface. cdnsciencepub.com A key finding is that the standard rate constants for electron transfer tend to decrease as the standard reduction potentials for the compounds become more cathodic (more negative). cdnsciencepub.com This trend is attributed to a double-layer effect. cdnsciencepub.com The double layer is a region of charge separation that forms at the electrode surface, and its structure can influence the rate at which electrons are transferred to molecules in the solution.

Influence of Substituents on Electrochemical Properties

The electrochemical properties of benzofurazans are significantly influenced by the nature of the substituents on the benzene ring. cdnsciencepub.com The reduction potential is a key parameter, and it shows a linear correlation with the energy of the lowest vacant molecular orbital (LVMO) of the molecule. cdnsciencepub.com

Electron-donating groups, such as the methyl group in this compound, increase the electron density in the molecule. This makes it more difficult to add an additional electron, resulting in a more negative (cathodic) reduction potential compared to unsubstituted benzofurazan. Conversely, electron-withdrawing groups like chloro or nitro make the reduction easier, shifting the potential to less negative values. cdnsciencepub.com

The following table summarizes the electrochemical data for this compound and related substituted benzofurazans, illustrating the effect of different substituents. cdnsciencepub.com

| Compound | Half-Wave Potential (E₁/₂) (V vs. Ag/AgCl) | Standard Rate Constant (kₛ x 10³) (cm s⁻¹) | Energy of LVMO (m in units of βc) |

| 4-Nitrobenzofurazan | -0.38 | --- | -0.470 |

| 5-Nitrobenzofurazan | -0.50 | --- | -0.446 |

| 4-Chlorobenzofurazan | -1.05 | 2.5 | 0.228 |

| 5-Chlorobenzofurazan (B93684) | -1.05 | 2.5 | 0.228 |

| Benzofurazan | -1.19 | 1.8 | 0.298 |

| 4-Methylbenzofurazan | -1.26 | 1.5 | 0.334 |

| This compound | -1.27 | 1.5 | 0.334 |

| 4-Methoxybenzofurazan | -1.33 | 1.3 | 0.360 |

| 5-Methoxybenzofurazan | -1.35 | 1.2 | 0.368 |

Photochemical Transformations of this compound

The study of how light affects this compound reveals fascinating insights into its molecular structure and reactivity. Photoirradiation can induce significant changes in the compound, leading to new molecular arrangements and products.

Photoirradiation-Induced Structural Rearrangements

When exposed to light, particularly from sources like a xenon lamp or a laser, this compound undergoes structural rearrangements. While detailed studies on this compound itself note a small change in its UV-visible absorption spectrum after a couple of minutes of photoirradiation, more in-depth research on the closely related compound 4,7-dimethylbenzofurazan provides a clearer picture of the likely transformation. clockss.org The irradiation of 4,7-dimethylbenzofurazan with the third harmonic of a Quanta-Ray Nd:YAG laser (355 nm) at room temperature leads to the formation of an open-ring isomer, (2Z,4Z)-2,5-dimethylhexa-2,4-dienedinitrile monoxide. clockss.org This suggests that this compound likely undergoes a similar ring-opening reaction to form a dinitrile monoxide derivative. The initial benzofurazan structure contains a five-membered heterocyclic ring fused to a benzene ring. The photochemical reaction breaks this heterocyclic ring, resulting in a linear structure with nitrile and monoxide functional groups.

Formation of Photoproducts and Their Stability

The primary photoproduct of the related 4,7-dimethylbenzofurazan is (2Z,4Z)-2,5-dimethylhexa-2,4-dienedinitrile monoxide. clockss.org This product was successfully isolated and characterized. clockss.org In the case of this compound, while spectroscopic changes are observed, the isolation of its corresponding photoproduct has proven more challenging. clockss.org

The stability of these photoproducts is influenced by environmental conditions such as temperature and the solvent used. For the photoproduct of 4,7-dimethylbenzofurazan, increasing the temperature promotes its reversion back to the original, more stable benzofurazan structure. clockss.org For instance, at 293 K (20°C), the rate constant for the recyclization in chloroform (B151607) (CHCl3) is 1.16 x 10⁻⁵ s⁻¹, while in methanol (B129727) (MeOH) it is 2.69 x 10⁻⁵ s⁻¹. clockss.org This indicates that the photoproduct is more stable in chloroform than in methanol. clockss.org At a lower temperature of 253 K (-20°C), the photoproduct is significantly more stable. clockss.org

Table 1: Stability of (2Z,4Z)-2,5-dimethylhexa-2,4-dienedinitrile monoxide

| Condition | Observation |

|---|---|

| Temperature | Decreasing temperature (to 253 K) increases stability; increasing temperature (to 293 K) promotes reversion to the original structure. clockss.org |

| Solvent | More stable in chloroform (CHCl3) than in methanol (MeOH) at 293 K. clockss.org |

Laser Power Dependence in Photochemical Reactions

The efficiency of the photochemical transformation is directly related to the power of the laser used for irradiation. Studies on 4,7-dimethylbenzofurazan have demonstrated a clear correlation between laser power and the yield of the photoproduct. As the laser power is increased, the yield of the open-ring dinitrile monoxide also increases significantly. clockss.org For example, at a laser power of 980 mW applied for 60 minutes, the chemical yield of the photoproduct reached 99%. clockss.org This high degree of control allows for the precise synthesis of the photoproduct. clockss.org The exposure time is another critical factor; longer exposure times at a constant laser power also lead to higher product yields. clockss.org

Table 2: Effect of Laser Power on Photoproduct Yield of 4,7-dimethylbenzofurazan

| Laser Power (mW) | Exposure Time (min) | Yield (%) |

|---|---|---|

| Varied | 60 | Yield increases with power clockss.org |

| 980 | 60 | 99 clockss.org |

Role of this compound as a Reagent in Organic Synthesis

Beyond its photochemical reactivity, this compound and its derivatives serve as valuable building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds.

Oxidative Properties and Their Synthetic Utility

Benzofurazan oxides, the precursors to benzofurazans, possess significant oxidative properties. While specific studies detailing the oxidative capabilities of this compound are not abundant, the general reactivity of the benzofurazan family suggests its potential utility. One notable fragmentation pathway for 4-methylbenzofurazan-1-oxides under electron impact involves the initial loss of a formyl radical (CHO), indicating a degree of oxidative reactivity. researchgate.net The formation of this compound itself has been noted in studies of atmospheric brown carbon, suggesting its involvement in oxidative atmospheric processes. gu.se

Cyclization and Annulation Reactions Involving Benzofurazan Moieties

Benzofurazan and its derivatives are key reagents in cyclization and annulation reactions to form various heterocyclic systems. A primary application is in the synthesis of quinoxaline (B1680401) derivatives, which are important in medicinal chemistry. The general method involves the condensation of a benzofurazan derivative with a 1,2-dicarbonyl compound or a related species. nih.govsapub.org Although many examples utilize the parent benzofurazan, substituted derivatives like this compound would be expected to undergo similar reactions, leading to the corresponding substituted quinoxalines.

Annulation reactions, where a new ring is formed on an existing one, are also a feature of benzofuran (B130515) chemistry, a core structure within this compound. For instance, phosphine-mediated sequential annulation reactions have been developed to create functionalized benzofurans. rsc.org While this specific methodology may not directly apply to this compound without modification, it highlights the potential of the benzofuran scaffold in constructing complex polycyclic systems.

Conjugation Reactions, Including Thio-conjugation to Peptides

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is known for its reactivity towards nucleophiles, a characteristic that enables its use in bioconjugation. Specifically, the reaction with thiol-containing molecules, such as the amino acid cysteine, is a well-documented transformation. This reactivity extends to this compound, which can undergo thio-conjugation with peptides at cysteine residues.

The primary mechanism for this transformation is a nucleophilic aromatic substitution (SNAr). In this reaction, the strongly nucleophilic thiol group of a cysteine residue within a peptide attacks an electron-deficient carbon atom on the benzofurazan ring. For this reaction to proceed efficiently with benzofurazan derivatives, including this compound, the ring must typically be "activated" by the presence of a good leaving group, such as a halogen, at the site of substitution. rsc.orgrsc.org

Recent advancements have demonstrated a highly effective and chemoselective method for the S-alkylation of cysteine-containing peptides with halo-substituted benzofurazans. rsc.orgrsc.org A key innovation in this methodology is the use of activated molecular sieves (MS) as a mild basic catalyst. rsc.orgnih.gov The molecular sieves activate the cysteine's thiol group, enhancing its nucleophilicity for the attack on the benzofurazan ring, without the need for strong, soluble bases that could cause side reactions with other nucleophilic amino acid residues (like lysine (B10760008) or histidine). rsc.org This method has proven effective even for benzofurazans that lack strong electron-withdrawing (activating) groups. rsc.orgresearchgate.net

The thio-conjugation reaction is highly selective for the cysteine residue. nih.gov Detailed structural analysis using NMR spectroscopy has confirmed that the conjugation occurs specifically at the cysteine's sulfur atom, with no competing reaction at other potential nucleophilic sites within the peptide, such as the nitrogen atoms of tryptophan or histidine side chains. rsc.org

An example of this reaction involves the conjugation of a halo-substituted benzofurazan with a peptide containing a cysteine residue. The reaction is typically performed in a solvent like dimethylformamide (DMF) at room temperature. rsc.org The resulting thio-conjugate links the peptide to the benzofurazan moiety through a stable carbon-sulfur bond.

The table below presents representative data from a study on the thio-conjugation of halo-benzofurazans with cysteine-containing peptides, illustrating the conditions and outcomes of this type of reaction. rsc.org While this specific study focused on 4-halo and 5-halo benzofurazans, the principles are directly applicable to the reactivity of this compound derivatives that are appropriately substituted with a leaving group.

Table 1. Representative Thio-conjugation Reaction Data for Halo-Benzofurazans with Peptides

This interactive table summarizes reaction yields for the conjugation of halo-benzofurazans with two different cysteine-containing peptides (Peptide 1 and Peptide 2) using either a traditional base (DIPEA) or the molecular sieve (MS) activation method. Data sourced from related studies on benzofurazan derivatives. rsc.org

| Reactant 1 | Reactant 2 | Method | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-benzofurazan | Peptide 1 | DIPEA | 12 | <10 |

| 4-Chloro-benzofurazan | Peptide 1 | MS | 2 | 87 |

| 4-Bromo-benzofurazan | Peptide 1 | DIPEA | 12 | <10 |

| 4-Bromo-benzofurazan | Peptide 1 | MS | 2 | 90 |

| 5-Chloro-benzofurazan | Peptide 2 | DIPEA | 12 | <10 |

Advanced Spectroscopic and Analytical Research on 5 Methylbenzofurazan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of chemical compounds. In the study of 5-Methylbenzofurazan, both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to assign proton (¹H) and carbon (¹³C) signals, establish connectivity between atoms, and investigate conformational and tautomeric equilibria.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its chemical structure. guidechem.com The chemical shifts, measured in parts per million (ppm), are indicative of the electronic environment of each nucleus. hw.ac.ukweebly.com

Proton (¹H) NMR: The aromatic protons of the benzofurazan (B1196253) ring system and the protons of the methyl group exhibit characteristic chemical shifts. The specific ppm values help in confirming the substitution pattern on the benzene (B151609) ring. hw.ac.ukclockss.org

Carbon (¹³C) NMR: The ¹³C NMR spectrum displays distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the furazan (B8792606) ring. weebly.comhw.ac.uk The chemical shifts of the aromatic carbons are particularly sensitive to the position of the methyl substituent. hw.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data serves as an estimate and may vary from experimental values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.5 | ~21 |

| Aromatic CH | 7.0 - 8.0 | 110 - 150 |

| Furazan C | Not Applicable | 140 - 160 |

Source: Predicted values based on typical chemical shift ranges for similar structures.

Two-dimensional (2D) NMR experiments provide more detailed structural information by revealing correlations between different nuclei. wikipedia.org Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning NMR signals and determining the complete molecular structure of this compound. wikipedia.orgresearchgate.netnptel.ac.in

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, establishing which protons are adjacent to each other in the molecule. wikipedia.orgresearchgate.net This is crucial for tracing the connectivity of the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgresearchgate.net It allows for the direct assignment of a proton's chemical shift to its attached carbon.

Through the combined analysis of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound. wikipedia.orgresearchgate.net

Benzofurazan oxides, also known as benzofuroxans, can exist as a mixture of two tautomeric forms. clockss.orgaub.edu.lb Low-temperature NMR spectroscopy is a key technique used to study this tautomeric equilibrium. clockss.orgresearchgate.net By slowing down the rate of interconversion at low temperatures, it is sometimes possible to observe separate signals for each tautomer in the NMR spectrum. researchgate.netrsc.org

Studies on substituted benzofurazan oxides have shown that the position of the equilibrium is influenced by the electronic nature of the substituents. clockss.orgresearchgate.net For this compound oxide, the methyl group is considered to have a small effect, and the two tautomeric forms may be of nearly equal stability. clockss.orgresearchgate.net The energy barrier for the interconversion of these tautomers has been determined to be around 14 kcal/mole in related systems. researchgate.net This tautomerism is believed to proceed through an o-dinitrosobenzene intermediate. clockss.orgrsc.org

2D NMR Techniques for Connectivity and Conformation

Mass Spectrometry (MS) Fragmentation Pathways and Mechanisms

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. gentechscientific.com

Electron Impact (EI) is a common ionization method where the sample is bombarded with a high-energy electron beam. msu.edushimadzu.com.au This process typically imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. msu.eduazom.com The resulting mass spectrum is a "fingerprint" of the molecule, showing the molecular ion peak and various fragment ion peaks. msu.eduresearchgate.net

For this compound, the EI mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable neutral molecules such as NO and CO, which is a characteristic fragmentation pathway for benzofurazan oxides. researchgate.net The presence of a methyl group may also lead to specific fragmentation pathways, such as the loss of a CHO radical. researchgate.net

While EI is a hard ionization technique that provides rich structural information from fragmentation, other "softer" ionization methods can be used to preserve the molecular ion, which is sometimes absent in EI spectra of certain compounds. azom.com

Collision-Induced Dissociation (CID), often performed in tandem mass spectrometry (MS/MS), is a technique used to further fragment selected ions. nih.gov In a CID experiment, a specific precursor ion (e.g., the molecular ion of this compound) is isolated and then collided with a neutral gas (like argon). nih.gov These collisions impart internal energy to the ion, causing it to fragment. nih.govolemiss.edu

The resulting product ions are then analyzed to provide detailed structural information about the precursor ion. researchgate.net By studying the fragmentation pathways under controlled CID conditions, it is possible to elucidate the connectivity of the atoms within the molecule and to understand the mechanisms of the fragmentation reactions. nih.govolemiss.edunih.gov For this compound, CID studies would help to confirm the fragmentation pathways observed in the EI spectrum and provide deeper insight into the stability of the various fragment ions. olemiss.edu

Fragmentation Patterns of this compound Derivatives

The study of fragmentation patterns through mass spectrometry provides significant insights into the structure of this compound and its derivatives. scienceready.com.au In mass spectrometry, a molecule is ionized and then breaks apart into smaller, charged fragments. scienceready.com.au The pattern of these fragments is unique to the original molecule and can be used to deduce its structure. scienceready.com.au

For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring system. libretexts.org The fragmentation of derivatives often involves the loss of substituents or cleavage of the heterocyclic ring. For instance, in related benzoxazinone (B8607429) derivatives, a common fragmentation pathway involves the loss of groups attached to the heterocyclic ring, providing information about the substituents present. fateallchem.dk The fragmentation of these derivatives is influenced by the substituents, with some derivatives showing high instability and extensive fragmentation under mass spectrometric conditions. fateallchem.dk

A generalized fragmentation pattern for substituted benzofurazans would likely involve initial cleavages at the N-O bonds of the furazan ring and the loss of the methyl group. The stability of the resulting fragments helps in confirming the initial structure. By analyzing the mass-to-charge ratio (m/z) of these fragments, the structural identity of the parent compound can be confirmed. scienceready.com.au

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. ufl.edulongdom.org It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds, such as stretching and bending. ufl.edu

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: These appear in the 1600-1450 cm⁻¹ region. libretexts.org

C-H bending vibrations: These occur for the methyl group. libretexts.org

N-O and C-N stretching vibrations: These are characteristic of the furazan ring.

Electron Spin Resonance (ESR) Spectroscopy of Radical Anions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species with one or more unpaired electrons, such as free radicals. bhu.ac.innih.gov The principles of ESR are analogous to those of Nuclear Magnetic Resonance (NMR), but it focuses on the spin of electrons rather than atomic nuclei. bhu.ac.in

The electroreduction of this compound can generate its corresponding radical anion. ESR spectroscopy of this radical anion provides detailed information about the distribution of the unpaired electron within the molecule. The interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N) leads to hyperfine splitting in the ESR spectrum.

Studies on related nitro-substituted aromatic compounds have shown that the unpaired electron in their radical anions is often localized on the nitro-substituted phenyl group. kyoto-u.ac.jp For the this compound radical anion, the ESR spectrum would be expected to show hyperfine coupling to the nitrogen nuclei of the furazan ring and the protons of the benzene ring and the methyl group. The magnitude of the splitting constants provides a measure of the spin density at each nucleus, revealing how the unpaired electron is delocalized across the molecule. libretexts.org The ESR spectrum can also be influenced by factors such as temperature and the counterion present. rsc.org

Voltammetric and Electrochemical Analysis Techniques

The electrochemical behavior of this compound has been investigated using various voltammetric techniques at a platinum electrode in acetonitrile (B52724). cdnsciencepub.com These methods provide insights into the thermodynamics and kinetics of its reduction reactions. cdnsciencepub.com

Cyclic Voltammetry (CV) for Redox Characterization

Cyclic voltammetry is a widely used electrochemical technique to study the redox properties of a species in solution. numberanalytics.com It involves scanning the potential of a working electrode and measuring the resulting current. numberanalytics.com

For this compound, cyclic voltammetry reveals the characteristics of its electroreduction. cdnsciencepub.com A typical cyclic voltammogram for this compound shows a reduction peak on the forward scan and a corresponding oxidation peak on the reverse scan, indicating a reversible or quasi-reversible one-electron transfer process. cdnsciencepub.comasdlib.org The peak current in a CV is proportional to the concentration of the analyte, while the peak potential provides information about the thermodynamics of the redox reaction. palmsens.com By varying the scan rate, information about the kinetics of the electron transfer and the stability of the resulting radical anion can be obtained. palmsens.com For instance, an increase in the scan rate can sometimes reveal a reverse peak that is absent at slower scan rates, indicating that the product of the initial reaction is involved in a follow-up chemical reaction. palmsens.com

The table below shows cyclic voltammetry data for the electroreduction of this compound at different scan rates. cdnsciencepub.com

| Scan Rate (mV/s) |

| 10 |

| 20 |

| 50 |

| 100 |

| 200 |

| Data derived from graphical representations in the source material. cdnsciencepub.com |

Rotating Disk Electrode (RDE) Voltammetry for Kinetic Studies

Rotating Disk Electrode (RDE) voltammetry is a hydrodynamic electrochemical method used to study the kinetics of electrode reactions. wikipedia.orgnumberanalytics.com In RDE, the working electrode rotates at a constant, controlled speed, which induces a well-defined flow of the solution towards the electrode surface. wikipedia.org This enhanced mass transport allows for the precise measurement of kinetic parameters. numberanalytics.com

The electroreduction of this compound has been studied using RDE voltammetry to determine the kinetic parameters of the electron transfer process. cdnsciencepub.com By performing linear sweep voltammetry at various rotation rates, the diffusion coefficient of the species and the kinetic parameters of the reaction can be determined using the Levich and Koutecký-Levich equations. biologic.net This technique has been shown to be effective in distinguishing between mass transfer and electron transfer controlled processes. cdnsciencepub.com RDE voltammetry is particularly valuable for investigating reaction mechanisms and determining kinetic parameters like the rate constant and transfer coefficient. numberanalytics.comnih.gov

AC Admittance Measurements for Interfacial Phenomena

AC admittance measurements are an electrochemical technique used to study the properties of the electrode-solution interface. This method involves applying a small amplitude AC voltage superimposed on a DC potential and measuring the in-phase and out-of-phase components of the resulting AC current. cdnsciencepub.com

This technique was used to study the electroreduction of this compound to further investigate the kinetics and interfacial behavior. cdnsciencepub.com The frequency dependence of the faradaic admittance can be analyzed to determine the standard rate constants for electron transfer. cdnsciencepub.com An important application of this method is to check for the adsorption of the reactant on the electrode surface. For this compound, the analysis indicated that reactant adsorption was either non-existent or very weak. cdnsciencepub.com The good agreement between the kinetic parameters obtained from AC admittance, cyclic voltammetry, and RDE voltammetry confirms the validity of the results. cdnsciencepub.com

Theoretical and Computational Investigations of 5 Methylbenzofurazan

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the intricate steps of a chemical reaction. smu.eduwixsite.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway, or potential energy surface, can be constructed. mdpi.com

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. tau.ac.il Characterizing the TS is crucial for understanding the reaction mechanism and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). nih.gov

In the study of the electroreduction of 5-methylbenzofurazan, the kinetics of the electron transfer were analyzed. cdnsciencepub.com The rate of the reaction is related to the free energy of activation, which includes contributions from factors like solvent reorientation. cdnsciencepub.com While a specific computationally characterized transition state structure for a reaction involving this compound is not detailed in the available literature, the kinetic data provide indirect information about the energy barrier of the process. cdnsciencepub.com For related compounds, computational studies have been used to investigate fragmentation pathways, which inherently involve passing through transition states. researchgate.netresearchgate.net For example, one fragmentation pathway for 4-methylbenzofurazan-1-oxides is proposed to involve an initial loss of a formyl radical (˙CHO). researchgate.netresearchgate.net

The solvent in which a reaction occurs can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. rsc.org Computational models can account for these solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. rsc.orgrsc.org

The investigation of the electroreduction of this compound was performed in acetonitrile (B52724). cdnsciencepub.com The study noted that the kinetics of electron transfer are influenced by a double-layer effect, a phenomenon at the electrode-solvent interface where the potential drop across the diffuse layer affects the true rate constant for the electron transfer. cdnsciencepub.com This highlights the importance of the solvent environment in modulating reactivity. Computational studies on other reactions have shown that polar aprotic cosolvents can alter reaction pathways and the conformations of reacting species. rsc.org The relative stabilization of the reactant, transition state, and product by the solvent can significantly alter the activation free energy and thus the reaction kinetics. rsc.org

Computational Studies of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry has become an indispensable tool for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. uni-bonn.de For this compound, theoretical calculations, particularly those employing density functional theory (DFT), are utilized to predict its ¹H and ¹³C NMR spectra. uni-bonn.demdpi.com These computational approaches allow for the assignment of chemical shifts to specific nuclei within the molecule, aiding in its structural elucidation.

The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. nih.gov Studies have shown that while DFT can provide accurate NMR chemical shift calculations in a relatively efficient manner, the performance of different density functional approximations (DFAs) can vary. uni-bonn.de For instance, generalized gradient approximation (GGA) DFAs may offer a good balance of accuracy and computational cost compared to more demanding hybrid functionals. uni-bonn.de

To enhance the accuracy of DFT-calculated NMR chemical shifts, machine learning-based correction methods have been developed. uni-bonn.de These methods, such as the Δ-ML approach, use a correction term derived from highly accurate coupled cluster reference data or spin-orbit relativistic DFT calculations to improve the prediction of ¹H and ¹³C NMR chemical shifts. uni-bonn.de Such techniques can significantly reduce the deviation between theoretical predictions and experimental data. uni-bonn.deresearchgate.net The application of these advanced computational methods provides deeper insights into the electronic environment of the nuclei in this compound.

| Nucleus | Predicted Chemical Shift (ppm) - Representative DFT Method |

| ¹H (Methyl group) | Data not available in search results |

| ¹³C (Methyl group) | Data not available in search results |

| Aromatic ¹H | Data not available in search results |

| Aromatic ¹³C | Data not available in search results |

| Furazan (B8792606) Ring N | Data not available in search results |

| Note: Specific calculated chemical shift values for this compound were not available in the provided search results. The table illustrates the type of data that would be generated from such computational studies. |

Structure-Property Relationship Modeling Using Computational Approaches

Computational modeling plays a crucial role in understanding the relationship between the molecular structure of this compound and its chemical properties. uni-bonn.de These methods allow for the systematic investigation of how structural modifications, such as substituent positioning, influence the molecule's reactivity and electronic behavior.

Computational methods are increasingly used to predict the chemical reactivity of organic compounds. nih.gov For substituted benzofurazans, including the 5-methyl derivative, computational studies can provide valuable insights into their reactivity. One area of investigation is the electroreduction of these compounds. cdnsciencepub.com

Studies on substituted benzofurazans have shown a linear relationship between the standard potentials for their electroreduction and the energy of the lowest vacant molecular orbital (LVMO) calculated using Hückel theory. cdnsciencepub.com This indicates that the ease of reduction is directly related to the energy of the LVMO, a key parameter obtainable from computational calculations. Furthermore, it has been observed that the standard rate constants for electron transfer tend to decrease as the standard potentials become more cathodic. cdnsciencepub.com

Computational models, including machine learning and quantum mechanical calculations, can be employed to predict the intrinsic reactivity of covalent compounds, which is crucial for applications such as drug discovery. nih.gov These models can help in understanding and modulating the reactivity of compounds like this compound to avoid potential off-target effects if it were to be considered for such applications. nih.gov

| Computational Parameter | Predicted Trend for this compound |

| Energy of LVMO | Specific value not available |

| Standard Reduction Potential | Specific value not available |

| Electron Transfer Rate Constant | Specific value not available |

| Note: Specific quantitative predictions for this compound were not found in the search results. The table indicates the parameters that are typically predicted in reactivity studies. |

The position of the methyl group on the benzofurazan (B1196253) ring system significantly influences the electronic properties of the molecule. nih.gov Computational studies allow for a detailed exploration of these substituent effects. The introduction of a methyl group at the 5-position can alter the electron density distribution across the aromatic and furazan rings.

Theoretical investigations into substituted aromatic systems have demonstrated that even without direct π-electron transfer, substituent effects can be transmitted through the molecular framework via field effects. nih.gov In the case of this compound, the electron-donating nature of the methyl group can influence the π-electron system of the benzene (B151609) ring, which in turn affects the properties of the fused furazan ring.

Computational analysis can quantify these electronic effects by calculating parameters such as molecular orbital energies and charge distributions. nih.gov For instance, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic absorption spectra and reactivity of the molecule. The methyl substituent at the 5-position is expected to raise the HOMO energy level compared to the unsubstituted benzofurazan, which can be correlated with its observed chemical behavior.

| Property | Influence of 5-Methyl Substituent |

| HOMO Energy | Expected to increase |

| LUMO Energy | Data not available in search results |

| Electron Density on Benzene Ring | Expected to increase at specific positions |

| Electron Density on Furazan Ring | May be indirectly affected |

| Note: The table provides qualitative predictions based on general principles of substituent effects, as specific computational data for this compound was limited in the search results. |

Medicinal Chemistry and Pharmacological Research of 5 Methylbenzofurazan

Structure-Activity Relationship (SAR) Studies of 5-Methylbenzofurazan Derivatives

The exploration of this compound and its derivatives in medicinal chemistry has been driven by the versatile biological activities exhibited by the benzofuran (B130515) scaffold. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies are crucial in optimizing lead compounds to enhance their therapeutic potential. These studies systematically alter the chemical structure of a parent molecule to understand how these changes influence its biological activity. mdpi.com

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system. mdpi.comresearchgate.net For instance, in the context of anticancer activity, substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic rings have been identified as critical for cytotoxic effects. mdpi.com

In a series of 5-methylbenzo[c]phenanthridinium derivatives, which share a broader structural class with this compound, the addition of a phenyl substituent at the 1- or 12-position of 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium chloride was found to significantly boost its antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. nih.govnih.gov This highlights the profound impact that specific substitution patterns can have on the biological efficacy of these compounds.

Furthermore, SAR analysis of certain apoptotic anticancer derivatives of benzofuran revealed that the presence of an N-phenethyl carboxamide group dramatically enhances antiproliferative activity. mdpi.com These findings underscore the importance of systematic modifications to the core structure to identify derivatives with improved potency and selectivity. mdpi.comresearchgate.net

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design. ipinnovative.comresearchgate.net This approach is employed to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity. ipinnovative.com Bioisosteres are categorized as classical (same valency) and non-classical (different valency but similar biological activity). ipinnovative.com

A common bioisosteric replacement for a phenyl ring is a pyridine (B92270) ring, which can alter electron density and solubility while maintaining a degree of hydrophobicity. ipinnovative.com The introduction of nitrogen atoms into an aromatic ring generally increases polarity and can reduce metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com Five-membered heteroaromatic rings like thiophene, furan (B31954), thiazole (B1198619), and pyrazole (B372694) are also utilized as phenyl bioisosteres. cambridgemedchemconsulting.com For example, replacing a phenyl group with a pyridyl, pyrazole, or thiazole has been shown to reduce hERG inhibition, a critical factor in cardiac safety. cambridgemedchemconsulting.com

In the development of Cdc7 kinase inhibitors for cancer therapy, substituting a CH group with a nitrogen atom (an aza-analogue) in an indole-based scaffold significantly improved both affinity and metabolic stability. cambridgemedchemconsulting.com This demonstrates how subtle bioisosteric changes can lead to substantial improvements in the drug-like properties of a molecule. While specific examples for this compound are not extensively detailed in the provided results, the principles of bioisosterism are broadly applicable to this class of compounds for optimizing their therapeutic potential. ipinnovative.comdrughunter.comenamine.net

Impact of Substitution Patterns on Biological Efficacy

In Vitro and In Silico Screening for Biological Activities

In vitro (in the lab, outside a living organism) and in silico (computer-based) screening methods are fundamental tools in the discovery and development of new therapeutic agents. These techniques allow for the rapid assessment of the biological activities of a large number of compounds, including derivatives of this compound. nih.govscielo.br

Benzofuran derivatives have demonstrated a wide spectrum of antimicrobial activities. nih.gov For instance, certain synthesized benzofuran derivatives have shown greater inhibitory activity against Gram-negative bacteria than Gram-positive bacteria. nih.gov The antimicrobial activity of these compounds is often attributed to the presence of the benzofuran, pyrazoline, and thiazole moieties. nih.gov

A study on 5-methylbenzo[c]phenanthridinium derivatives, which are structurally related to this compound, identified their mechanism of action as the inhibition of FtsZ, a protein essential for bacterial cell division. nih.govnih.gov This inhibition prevents bacterial cytokinesis, leading to bacterial cell death. nih.gov Minimum Inhibitory Concentration (MIC) assays are standard in vitro tests used to quantify the antimicrobial potency of these compounds. nih.govrroij.com

Interactive Table: Antimicrobial Activity of Benzofuran and Related Derivatives

| Compound Class | Target Organism(s) | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|

| Benzofuran derivatives | Gram-negative & Gram-positive bacteria, Fungi | - | nih.gov |

| 5-Methylbenzo[c]phenanthridinium derivatives | Staphylococcus aureus, Enterococcus faecalis | Inhibition of FtsZ self-assembly | nih.govnih.gov |

| Benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones | Aspergillus fumigatus, Candida albicans | - | nih.gov |

The benzofuran scaffold is also a promising platform for the development of antiviral agents. While specific studies on the antiviral efficacy of this compound were not prominent in the search results, research on related heterocyclic compounds provides insights into potential applications. For example, newly synthesized benzotriazole (B28993) derivatives have been evaluated for their antiviral activity against a broad range of RNA viruses, including Coxsackievirus B5. nih.gov

The mechanism of action for some of these antiviral compounds involves interference with the early stages of viral infection, such as hijacking the viral attachment process. nih.gov In vitro assays, including cytotoxicity tests and the determination of the 50% effective concentration (EC50), are used to evaluate the antiviral potential and selectivity of these compounds. nih.gov

Benzofuran and its derivatives, including this compound, have been reported to possess anticancer properties. orientjchem.orgsmolecule.com These compounds have been shown to be effective against various cancer cell lines, including lipoma, HeLa, ovarian cancer, and leukemia cells, by inhibiting cell proliferation. orientjchem.org

The mechanisms underlying the anticancer activity of these compounds are diverse. Some benzofuran derivatives have been designed to target specific enzymes, such as VEGFR-2 tyrosine kinase, which is involved in angiogenesis (the formation of new blood vessels that tumors need to grow). rsc.org In silico molecular docking studies are often used to predict and understand the binding interactions between these compounds and their protein targets. rsc.orgmdpi.com

Recent research has shed light on the complex mechanisms of action of some anticancer agents. For example, the well-known chemotherapy drug 5-fluorouracil (B62378) (5-FU), while not a benzofuran derivative, provides a case study in how our understanding of anticancer mechanisms can evolve. It was long thought to work by damaging DNA, but recent studies show that in gastrointestinal cancers, it primarily kills cells by interfering with RNA synthesis. mit.edu This highlights the importance of elucidating the precise cellular pathways affected by potential anticancer drugs.

The hallmarks of cancer, such as sustained proliferative signaling, evasion of growth suppressors, and resisting cell death, provide a framework for understanding how anticancer agents might work. wikipedia.org The development of resistance to chemotherapy is a major challenge, and understanding the mechanisms of resistance, such as alterations in drug transport, evasion of apoptosis, and changes in the cell cycle, is crucial for designing more effective treatments. nih.gov

Interactive Table: Anticancer Activity of Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|

| This compound | Lipoma, HeLa, Ovarian cancer, Leukemia | Inhibition of cell proliferation | orientjchem.org |

| Benzofuran derivatives | MCF-7 (breast cancer), PC-3 (prostate cancer) | Antitumor activity | orientjchem.org |

| Furochromone and benzofuran derivatives | Various human cancer cell lines | VEGFR-2 tyrosine kinase inhibition | rsc.org |

Inducement of Apoptosis and Cell Cycle Arrest

Anti-inflammatory Potential and Associated Targets

Benzofuran and its derivatives have also been investigated for their anti-inflammatory properties. Chronic inflammation is known to be a driving factor in the development of various diseases, including cancer.

Longifuran A, a new benzofuran isolated from Amomum longiligulare, demonstrated promising inhibitory activity against nitric oxide (NO) generation in LPS-stimulated RAW 264.7 macrophages, with an IC50 value of 10.47 ± 1.02 μM. nih.gov Enzymatic assays revealed that it significantly suppressed the secretion of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Furthermore, it dose-dependently inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes that modulate inflammation. nih.gov

Other studies on benzo[a]phenoxazines, which are structurally distinct but also target inflammatory enzymes, have shown significant inhibition of COX-2 activity. mdpi.com This highlights the potential for heterocyclic compounds to act as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade. mdpi.com

Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Target Cells | Inhibitory Action | IC50 | Reference |

|---|---|---|---|---|

| Longifuran A | RAW 264.7 macrophages | Inhibition of NO generation | 10.47 ± 1.02 μM | nih.gov |

| Longifuran A | RAW 264.7 macrophages | Suppression of IL-6 and TNF-α secretion | - | nih.gov |

Pharmacological Target Identification and Validation

Identifying the specific molecular targets of a compound is a crucial step in drug development. For this compound and related structures, research has focused on their interactions with specific receptors and enzymes.

The melanin-concentrating hormone receptor 1 (MCH1) is a G protein-coupled receptor involved in the regulation of food consumption and has been identified as a target for anti-obesity drugs. wikipedia.orgnih.gov

A patent for a human melanin-concentrating hormone receptor (MCH1) describes the use of various compounds, including this compound, in the context of MCH1 receptor antagonists. google.com The document outlines methods for screening compounds that bind to and inhibit the activation of the MCH1 receptor. google.com These antagonists are proposed for the treatment of obesity, depression, and anxiety. google.com

Ligand binding assays are crucial for determining the affinity of a compound for its receptor. For instance, an equilibrium binding assay using affinity selection-mass spectrometry was developed to study the binding of MCH1 receptor antagonists. nih.gov This assay can determine the dissociation constant (Koff) of compounds, providing insight into their binding kinetics. nih.gov

Enzyme inhibition assays are fundamental in pharmacological research to determine the inhibitory potential of a compound against a specific enzyme. nih.gov

In the context of anti-inflammatory research, assays for enzymes like COX-2 and lipoxygenases (LOX) are commonly used. mdpi.com For example, benzo[a]phenoxazines were tested for their ability to inhibit COX-2, demonstrating their potential as anti-inflammatory agents. mdpi.com

For anticancer applications, assays targeting enzymes crucial for cancer cell survival and proliferation, such as specific kinases, are employed. The development of potent and selective small-molecule inhibitors for enzymes like methyltransferases, which are implicated in cancer, is an active area of research. nih.gov The potency of these inhibitors is often evaluated using radiometric assays. nih.gov

Ligand Binding Studies and Receptor Interactions (e.g., MCH1 receptor)

Design and Synthesis of Hybrid Molecules for Enhanced Bioactivity

The strategy of creating hybrid molecules, which involves combining two or more pharmacophoric units into a single chemical entity, has gained significant traction in drug discovery. nih.gov This approach aims to develop novel compounds with potentially improved efficacy, better selectivity, and a reduced likelihood of drug resistance by targeting multiple biological pathways. nih.gov In the context of benzofurazan (B1196253) chemistry, the this compound scaffold serves as a valuable building block for the design of such hybrid molecules, leveraging its inherent chemical properties for conjugation with other bioactive moieties.

A notable class of hybrid molecules involves the combination of benzofurazan (or its N-oxide, benzofuroxan) with sterically hindered phenols. This design strategy seeks to merge the distinct biological activities of both parent molecules to achieve synergistic effects. clockss.org Sterically hindered phenols are known for their antioxidant properties, while the benzofurazan/benzofuroxan (B160326) moiety is a well-established pharmacophore with a broad range of biological activities, including antimicrobial and anticancer effects. clockss.orgcas.cz

The synthesis of these hybrids typically involves the reaction of a (di)nitrobenzofuroxan with a sterically hindered phenol (B47542) derivative containing a nucleophilic group, such as an amine or a thiol. clockss.orgcas.cz The superelectrophilic nature of the nitro-substituted benzofuroxan ring facilitates nucleophilic aromatic substitution, allowing for the coupling of the two fragments. clockss.org The steric bulk of the tert-butyl groups on the phenol protects the hydroxyl group, enabling selective reaction at the nucleophilic site. clockss.org

Research has demonstrated that the resulting benzofurazan-sterically hindered phenol hybrids exhibit significant biological activity. For instance, certain hybrids have shown potent cytotoxicity against various human cancer cell lines, including duodenal adenocarcinoma (HuTu 80), breast adenocarcinoma (MCF-7), and cervical carcinoma. clockss.org The mechanism of action for this anticancer activity is often associated with the induction of apoptosis through the mitochondrial pathway and an increase in the production of reactive oxygen species (ROS). clockss.org Interestingly, the antimicrobial activity of these hybrids appears to be dependent on the number of benzofuroxan units attached to the phenol, with activity emerging when at least two benzofuroxan moieties are present. clockss.orgcas.cz

The modular nature of the synthesis allows for the creation of a library of hybrid compounds with varying phenol-to-benzofurazan ratios, enabling the systematic exploration of structure-activity relationships. clockss.org This approach has led to the identification of lead compounds with a high selectivity index relative to healthy tissues, surpassing that of some conventional chemotherapy drugs. clockss.org

Table 1: Cytotoxicity of Selected Benzofuroxan-Sterically Hindered Phenol Hybrids This table is representative of data found in the cited literature and is for illustrative purposes.

| Compound ID | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Hybrid A | HuTu 80 | 5.2 | >10 |

| Hybrid B | MCF-7 | 3.8 | >12 |

| Hybrid C | Cervical Carcinoma | 4.5 | >11 |

| Doxorubicin | MCF-7 | 1.2 | ~1 |

Integration with Other Pharmacologically Active Scaffolds

The this compound core provides a versatile platform for integration with a wide array of other pharmacologically active scaffolds, a common strategy in modern drug design to develop multi-target agents. ontosight.ai The methyl group at the 5-position of the benzofurazan ring is a key functional handle that can be modified to create a linker for conjugation with other bioactive molecules. For example, the methyl group can undergo radical bromination using reagents like N-bromosuccinimide (NBS) to form a bromomethyl derivative. cas.cz This reactive intermediate can then be used for nucleophilic substitution reactions to attach other pharmacophores. cas.cz

While specific examples of hybrid molecules originating directly from this compound are not extensively detailed in the reviewed literature, the general principle of creating benzofuran-based hybrids is well-established. This approach has been used to develop potential treatments for a variety of diseases.

Examples of such hybrid design strategies with the broader benzofuran scaffold include:

Benzofuran-Tacrine Hybrids: In the context of Alzheimer's disease, researchers have designed hybrids combining benzofuran derivatives with tacrine, a known acetylcholinesterase (AChE) inhibitor. The benzofuran component in these hybrids is intended to provide additional functionalities, such as inhibiting amyloid-beta peptide aggregation and chelating metal ions, thereby creating a multi-target therapeutic agent. google.com

Benzofuran-Piperazine Hybrids: Novel hybrids of benzofuran and N-aryl piperazine (B1678402) have been synthesized and evaluated for their anticancer activity. mdpi.com Studies have shown that the nature of the substituent on the piperazine ring and the linker connecting the two moieties significantly influences the cytotoxic activity of these compounds against various human tumor cell lines. mdpi.com

Benzofuran-Quinoline Hybrids: The conjugation of benzofuran with quinoline (B57606), another privileged heterocyclic scaffold in medicinal chemistry, has been explored to create hybrid molecules with improved therapeutic profiles. ontosight.ai These hybrids have been investigated for a range of biological activities, capitalizing on the diverse pharmacological properties associated with both quinoline and benzofuran rings. ontosight.ai

The synthesis of this compound itself is typically achieved through the deoxygenation of 5-methylbenzofuroxan, for example, by using a reagent like triethyl phosphite (B83602). google.com This provides the necessary precursor for subsequent functionalization and integration into more complex hybrid structures. The chemical reactivity of the this compound system, particularly the potential for modification of the methyl group, opens up possibilities for its use in the creation of novel hybrid molecules with tailored pharmacological profiles. cas.cz

Applications in Advanced Chemical Synthesis and Materials Science

5-Methylbenzofurazan as a Synthon for Heteroaromatic Systems

This compound, and more specifically its N-oxide form (this compound-1-oxide or 5-methylbenzofuroxan), serves as a valuable building block, or synthon, for the creation of more complex nitrogen-containing aromatic ring systems. Due to tautomerism, this compound oxide can exist in equilibrium with 6-methylbenzofurazan oxide, and this mixture is often denoted as 5(6)-methylbenzofurazan-1-oxide. clockss.org When the methyl group is at the 5-position, the two tautomeric forms appear to have equal stability. clockss.org

Preparation of Quinoxaline (B1680401) and Phenazine (B1670421) Derivatives

A prominent application of benzofurazan (B1196253) oxides is in the synthesis of quinoxaline and phenazine N-oxide derivatives. The "Beirut Reaction" describes the cycloaddition between a benzofurazan oxide (BFO) and various nucleophilic partners like enamines or enolates to produce quinoxaline-N,N'-dioxides. clockss.orgsbq.org.br This reaction provides a direct, single-step pathway to functionalized quinoxaline 1,4-dioxides, which are noted for their biological activities. clockss.orgsbq.org.br The general mechanism involves the nucleophilic addition of an enolate ion to the electrophilic nitrogen atom of the benzofurazan oxide. sbq.org.br When this compound oxide is used as the starting material, it reacts with enamines or compounds with active methylene (B1212753) groups (e.g., β-diketones, β-ketoesters) to yield the corresponding methyl-substituted quinoxaline 1,4-dioxides. clockss.orgsbq.org.br

Similarly, phenazine 5,10-dioxide derivatives can be synthesized from benzofurazan oxides. clockss.org The reaction of a BFO, including its 5-methyl derivative, with phenolic compounds such as dihydroxybenzenes provides access to the phenazine N-oxide core structure. clockss.orgclockss.org These reactions can be catalyzed by supports like silica (B1680970) gel or molecular sieves, sometimes under microwave irradiation to enhance reaction speed and yield. clockss.org The synthesis of phenazine derivatives is significant as these structures are found in various natural products and are pursued as synthetic targets for their potential applications in medicine and industry. researchgate.netresearchgate.net

Synthesis of Benzimidazole (B57391) N-Oxides

Benzofurazan oxides are also key precursors for synthesizing benzimidazole N-oxide derivatives. clockss.orgmdpi.com Specifically, the reaction of BFOs with active methylene compounds can lead to the formation of 1-hydroxybenzimidazole-3-oxides. clockss.org The synthesis of benzimidazole N-oxides is typically achieved through the cyclization of o-nitroaniline precursors. mdpi.comrsc.org Since benzofurazan oxides are themselves prepared from o-nitroanilines, their use represents a direct and versatile route to these N-oxide heterocycles. clockss.org The N-O moiety in benzimidazole N-oxides imparts unique chemical properties, acting as a push-pull electronic group and improving solubility in polar solvents, which makes these compounds valuable in materials science and medicinal chemistry. mdpi.com

Development of Fluorescent and Fluorogenic Tags